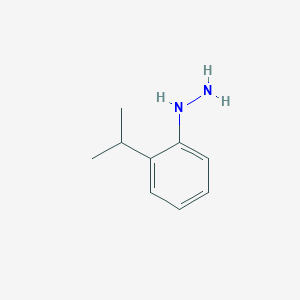

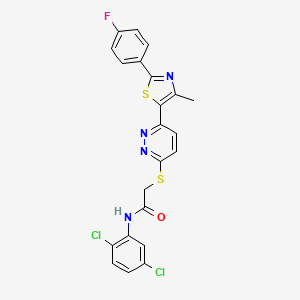

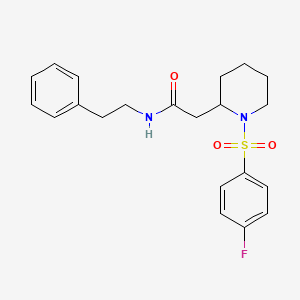

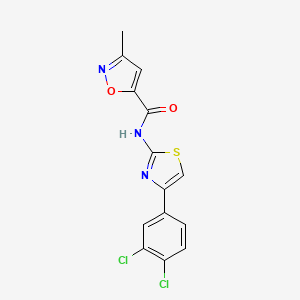

![molecular formula C18H11F4N3S B2662945 1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 866135-87-7](/img/structure/B2662945.png)

1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

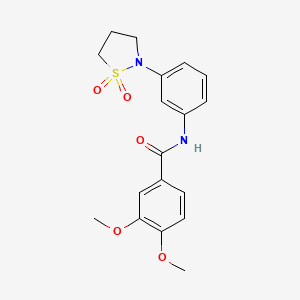

This compound is a type of heterocyclic compound . It contains a pyrazolo[3,4-b]pyridine core, which is a type of fused nitrogen-bridged heterocyclic compound . The presence of fluorine and pyridine structure in this compound may result in superior properties when compared to traditional phenyl-containing compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various active methylene compounds . For instance, 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine has been reported to react with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives .Applications De Recherche Scientifique

Synthesis and Molecular Conformations

Studies have delved into the synthesis and molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. For instance, compounds with similar core structures have been synthesized, revealing insights into their molecular conformations and hydrogen bonding patterns. Such compounds exhibit different molecular conformations and are linked via various hydrogen bonding interactions, demonstrating the structural versatility of this chemical framework (Sagar et al., 2017).

Fluorous Synthesis

The fluorous synthesis approach has been employed to create disubstituted pyrimidines, utilizing a fluorous chain as a phase tag for purification purposes. This method highlights an innovative strategy for synthesizing complex molecules, potentially including derivatives of the target compound (Zhang, 2003).

Anticancer Activity

Research into fluoro substituted benzo[b]pyrans has indicated potential anti-lung cancer activity. By extension, derivatives of 1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine may also hold promise for therapeutic applications, given their structural similarities and the functional roles of fluorine substitutions in biological activity (Hammam et al., 2005).

Synthesis of Nucleosides

A set of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides was synthesized, providing a foundation for the creation of mimetics of biological molecules. Such synthetic routes could be relevant for the development of novel drugs or biochemical probes (Iaroshenko et al., 2009).

Photophysical and Electrochemical Properties

Investigations into heteroleptic cyclometalated iridium(III) complexes, including studies on fluorinated phenylpyridines and phenylpyrazoles, have explored their photophysical and electrochemical properties. Such research underscores the potential of fluorinated derivatives in the development of materials with novel optical and electronic properties (Dedeian et al., 2005).

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F4N3S/c1-10-16-13(18(20,21)22)9-14(15-6-3-7-26-15)23-17(16)25(24-10)12-5-2-4-11(19)8-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRLICCOXWXNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F4N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2662864.png)

![3-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2662867.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea](/img/structure/B2662870.png)

![3-cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662872.png)

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2662876.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2662881.png)